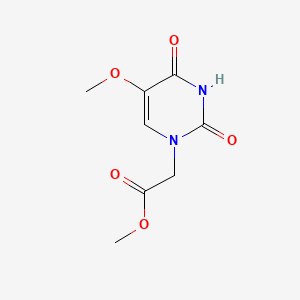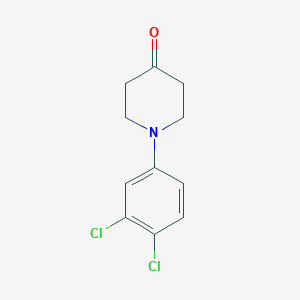
5-Methoxyuracil-1-yl-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyuracil-1-yl-acetic acid methyl ester is a chemical compound with the molecular formula C8H10N2O5 and a molecular weight of 214.18 g/mol . It is a derivative of uracil, a pyrimidine nucleobase, and is characterized by the presence of a methoxy group at the 5-position of the uracil ring and an acetic acid methyl ester group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyuracil-1-yl-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with uracil as the core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyuracil-1-yl-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy or ester groups.
Wissenschaftliche Forschungsanwendungen
5-Methoxyuracil-1-yl-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in nucleic acid chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 5-Methoxyuracil-1-yl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with nucleic acids and enzymes involved in nucleic acid metabolism.
Pathways Involved: It can modulate pathways related to DNA and RNA synthesis, repair, and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyluracil: Similar structure but lacks the methoxy group.
5-Fluorouracil: Contains a fluorine atom instead of a methoxy group.
1-Methyluracil: Methyl group at the 1-position instead of the acetic acid methyl ester group.
Uniqueness
5-Methoxyuracil-1-yl-acetic acid methyl ester is unique due to the presence of both the methoxy group and the acetic acid methyl ester group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H10N2O5 |
|---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
methyl 2-(5-methoxy-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O5/c1-14-5-3-10(4-6(11)15-2)8(13)9-7(5)12/h3H,4H2,1-2H3,(H,9,12,13) |
InChI-Schlüssel |
ABTLPTDWVLJYRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN(C(=O)NC1=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)




![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)






